molecular formula C10H10BrFO3 B7902609 Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Cat. No.: B7902609
M. Wt: 277.09 g/mol
InChI Key: HWJJDDCJTHTSTF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is an organic compound with the molecular formula C10H10BrFO3. It is a fluorinated aromatic ester that is used as a building block in organic synthesis. This compound is notable for its bromine and fluorine substituents, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Products include substituted phenoxyacetates.

    Hydrolysis: The major product is 2-(2-bromo-5-fluoro-phenoxy)acetic acid.

    Reduction: The major product is 2-(2-bromo-5-fluoro-phenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate depends on its specific application. In general, the compound can interact with biological targets through its bromine and fluorine substituents, which can enhance binding affinity and specificity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: Another fluorinated ester with similar reactivity but different substitution pattern.

    Methyl 2-(5-fluoro-2-nitrophenoxy)acetate: A related compound with a nitro group instead of a bromine atom.

Uniqueness

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is unique due to its specific combination of bromine and fluorine substituents, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with tailored properties.

Properties

IUPAC Name

ethyl 2-(2-bromo-5-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJJDDCJTHTSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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